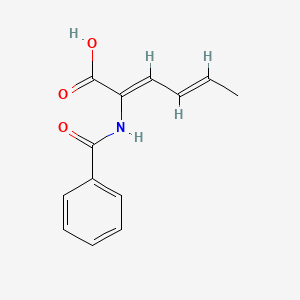

(2Z,4E)-2-benzamidohexa-2,4-dienoic acid

Description

The exact mass of the compound 2-(benzoylamino)-2,4-hexadienoic acid is 231.08954328 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-2-benzamidohexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIUMCGHLQWRGE-PGHCUCPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C(/C(=O)O)\NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzamido Dienamide Structures in Synthetic and Natural Product Chemistry

The benzamide (B126) moiety is a fundamental functional group in organic chemistry, characterized by a benzene (B151609) ring attached to an amide group. wikipedia.org It is a structural component found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net The amide bond's stability and ability to participate in hydrogen bonding make it a crucial linker in many pharmaceuticals. researchgate.net

Dienamides, characterized by a conjugated system of two double bonds adjacent to an amide nitrogen, are also significant pharmacophores. acs.org They are present in various bioactive natural products, demonstrating anticancer and antibacterial properties. acs.org The diverse biological activities of many marine-derived dienamides have positioned them as privileged structures in the quest for new therapeutic agents. tandfonline.com The synthesis of dienamides, particularly with specific stereochemistry, is an active area of research, with methods like palladium-catalyzed oxidative N-α,β-dehydrogenation of amides being developed to achieve high yields and functional group tolerance. acs.orgacs.org

The combination of a benzamido group with a dienamide creates a benzamido-dienamide structure. While not as common as their individual components, these structures are of interest for their potential to create novel molecular scaffolds with unique biological profiles.

Academic Significance of the Hexa 2,4 Dienoic Acid Moiety and Its Stereoisomers

The hexa-2,4-dienoic acid moiety is a six-carbon chain containing two conjugated double bonds and a carboxylic acid. This structure, also known as sorbic acid, is well-known for its antimicrobial properties, particularly the (2E,4E) isomer, which is widely used as a food preservative. ebi.ac.ukt3db.ca The academic significance of this moiety extends beyond its antimicrobial activity and is deeply rooted in its stereochemistry.

The hexa-2,4-dienoic acid can exist as four different geometric isomers, each with distinct physical and chemical properties:

(2E,4E)-hexa-2,4-dienoic acid: The most thermodynamically stable isomer, it exhibits the highest level of antimicrobial activity. ebi.ac.uk

(2E,4Z)-hexa-2,4-dienoic acid: One of the geometric isomers of sorbic acid with trans and cis double bonds at positions 2 and 4, respectively. nih.gov

(2Z,4E)-hexa-2,4-dienoic acid: The specific stereoisomer of interest in the parent compound of this article.

(2Z,4Z)-hexa-2,4-dienoic acid: An isomer with cis-double bonds at both positions 2 and 4. nih.gov

The stereoselective synthesis of these dienoic acids is a key focus in organic chemistry, as the specific geometry of the double bonds can significantly influence the biological activity of the molecule. nih.govresearchgate.netmdpi.com For instance, studies on synthetic analogues of natural 5Z,9Z-dienoic acids have explored their potential as anticancer agents. nih.gov The carboxylic acid group is also of great importance in drug discovery, as its ability to ionize affects a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

Overview of Current Research Gaps and Opportunities for 2z,4e 2 Benzamidohexa 2,4 Dienoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Benzamido Dienamide System

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is the amide bond, which simplifies the target molecule into benzoyl chloride and a (2Z,4E)-2-aminohexa-2,4-dienoic acid precursor. This amino acid itself can be further deconstructed.

A primary strategic disconnection involves breaking the C2-N bond, leading to a functionalized diene and an ammonia (B1221849) equivalent. Another key disconnection is at the C2-C3 double bond, which could be formed via olefination reactions. Further disconnection of the C4-C5 double bond simplifies the molecule into smaller, more readily available building blocks. These disconnections pave the way for a convergent synthesis, where different fragments of the molecule are prepared separately before being combined.

Development of Stereoselective Approaches to the (2Z,4E)-Dienyl Carboxylic Acid Configuration

Achieving the specific (2Z,4E) geometry of the diene is a critical aspect of the synthesis. This requires highly stereoselective methods for the formation of both the Z- and E-configured double bonds.

Z-Selective and E-Selective Olefination Reactions for Diene Formation

The construction of the conjugated diene system with defined (2Z,4E) stereochemistry can be achieved through various olefination reactions. The choice of reaction is crucial for controlling the geometry of the newly formed double bonds.

For the E-selective formation of the C4-C5 double bond, several reliable methods are available:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating E-alkenes. nih.gov Using phosphonate (B1237965) reagents with non-stabilizing groups generally leads to the thermodynamically more stable E-isomer with high selectivity. nih.gov

The Julia-Kocienski olefination can also be tuned to favor the E-isomer, often by selecting appropriate reaction conditions and sulfone reagents. acs.org

Cross-metathesis reactions , particularly ene-diene cross metathesis, have emerged as a versatile method for forming substituted dienes with good E-selectivity at the newly formed double bond. nih.gov

For the Z-selective formation of the C2-C3 double bond, more specialized techniques are required:

The Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. nih.govdntb.gov.ua This kinetically controlled process favors the formation of Z-alkenes with high selectivity. nih.govdntb.gov.ua

Modifications of the Julia-Kocienski olefination have also been developed to provide Z-olefins with high selectivity, sometimes through the use of N-sulfonylimines as the electrophile. chemrxiv.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi coupling, using a (Z)-vinyl halide or a (Z)-vinyl boronic acid derivative, can effectively install the Z-double bond. researchgate.net

A sequential approach, where one double bond is formed first followed by the second, allows for precise control over the stereochemistry of the diene. For instance, an E-selective olefination could be used to form the C4-C5 bond, followed by a Z-selective olefination to construct the C2-C3 bond.

| Olefination Reaction | Typical Selectivity | Key Reagents/Conditions |

| Horner-Wadsworth-Emmons (Standard) | High E-selectivity | Trialkyl phosphonoacetate, NaH |

| Still-Gennari Olefination | High Z-selectivity | Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 |

| Julia-Kocienski Olefination | Tunable E/Z selectivity | Phenyltetrazolyl sulfones, base (e.g., KHMDS) |

| Ene-Diene Cross Metathesis | High E-selectivity for new bond | Grubbs or Hoveyda-Grubbs catalysts |

Stereocontrol Strategies for the C2 Position Bearing the Benzamido Group

The introduction of the benzamido group at the C2 position with a defined stereochemistry (R or S) is another significant challenge. This can be addressed through several asymmetric synthesis strategies.

One effective approach is the use of a chiral auxiliary. An achiral precursor, such as a β,γ-unsaturated α-ketoester, can be reacted with a chiral amine to form a chiral enamine or imine. Subsequent stereoselective functionalization, followed by removal of the auxiliary, can yield the desired enantiomer of the amino acid.

Alternatively, asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can establish the stereocenter at C2 with high enantioselectivity.

Another powerful method involves the stereoselective functionalization of chiral glycine (B1666218) enolate equivalents. For example, a glycine derivative with a chiral auxiliary can be deprotonated and then reacted with an appropriate electrophile to introduce the dienyl moiety. rsc.org

Amidation Reactions for the Introduction of the Benzamido Moiety

Once the (2Z,4E)-2-aminohexa-2,4-dienoic acid core has been synthesized, the final step is the introduction of the benzamido group. This is typically achieved through a standard amidation reaction. masterorganicchemistry.com

The most common method involves the reaction of the amino group with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. masterorganicchemistry.com This is known as the Schotten-Baumann reaction. wikipedia.org

Alternatively, for more sensitive substrates, coupling reagents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU, can facilitate the amide bond formation under mild conditions. masterorganicchemistry.comresearchgate.net These reagents activate the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amino group of the dienoic acid derivative. researchgate.net

| Amidation Method | Reagents | Key Features |

| Schotten-Baumann Reaction | Benzoyl chloride, base (e.g., triethylamine) | Simple, efficient for robust substrates. |

| Carbodiimide (B86325) Coupling | Benzoic acid, DCC or EDC, HOBt or HATU | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com |

| Acid Anhydride Method | Benzoic anhydride, amine | Generally clean reaction with benzoic acid as the only byproduct. |

Catalytic and Asymmetric Synthesis Routes to Enantioenriched this compound

The development of catalytic and asymmetric routes is highly desirable for the efficient synthesis of enantioenriched this compound. Asymmetric catalysis offers a more atom-economical and elegant approach compared to the use of stoichiometric chiral auxiliaries.

One potential strategy involves the asymmetric hydroformylation of a suitable alkyne precursor, followed by oxidation and amination. The use of a chiral catalyst in the hydroformylation step could establish the stereocenter at C2.

Another promising avenue is the use of enzymatic resolutions. A racemic mixture of this compound or a suitable precursor could be treated with a lipase (B570770) or protease that selectively reacts with one enantiomer, allowing for the separation of the two.

Furthermore, the biosynthesis of related amino acids suggests that enzymatic pathways could be engineered to produce the target molecule directly. nih.gov While not yet reported for this specific compound, the principles of directed evolution and enzyme engineering hold promise for future sustainable and highly selective syntheses.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. snu.ac.kr Catalytic reactions, such as cross-coupling and metathesis, are inherently more atom-economical than stoichiometric reactions. the-gist.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. nih.gov For example, using water as a solvent in certain reactions, where applicable, can significantly improve the environmental profile of the synthesis. rsc.org The use of less toxic coupling reagents in the amidation step is also a consideration.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. matanginicollege.ac.in Asymmetric catalysis, in particular, avoids the need for chiral auxiliaries that are often used in stoichiometric amounts and require additional synthetic steps for their introduction and removal.

Renewable Feedstocks: While the synthesis of this specific compound from renewable feedstocks may be a long-term goal, exploring starting materials derived from biomass is a key aspect of green chemistry. matanginicollege.ac.in For example, some dienes can be derived from biomass sources. rsc.org

Reduction of Derivatives: Synthetic routes should be designed to minimize the use of protecting groups to reduce the number of steps and the amount of waste generated. nih.gov

By carefully selecting synthetic routes and reaction conditions, the synthesis of this compound can be made more efficient, selective, and environmentally benign.

Theoretical and Computational Studies on 2z,4e 2 Benzamidohexa 2,4 Dienoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For (2Z,4E)-2-benzamidohexa-2,4-dienoic acid , these calculations can provide a wealth of information about its geometry, electronic distribution, and spectroscopic characteristics.

Detailed Research Findings:

By applying methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), one can optimize the molecular geometry of the compound and calculate key electronic descriptors. researchgate.net These descriptors are crucial for predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can predict spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the molecule. icm.edu.pl Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), which is particularly relevant for a conjugated system like the one present in This compound . nih.gov

To illustrate the type of data that can be obtained, the following table presents calculated electronic properties for N-benzoyl glycine (B1666218), a structurally related N-acyl amino acid. researchgate.net

| Calculated Property | Value (for N-benzoyl glycine) | Significance for this compound |

| HOMO Energy | - | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | - | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity and intermolecular interactions. |

| Electron Affinity | - | Quantifies the energy change upon electron addition. |

| Ionization Potential | - | Quantifies the energy required to remove an electron. |

Note: Specific values for this compound are not available in the public domain and would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations often focus on a single, optimized geometry in a vacuum, molecules in reality are dynamic and exist in various conformations, especially in solution. Molecular Dynamics (MD) simulations are employed to study these dynamic behaviors over time.

Detailed Research Findings:

For This compound , MD simulations could map out its conformational landscape by exploring the rotational freedom around its single bonds. This is crucial for understanding how the molecule might fold and present different faces for interaction with its environment or potential biological targets.

MD simulations are also invaluable for studying interactions with solvents, such as water. By simulating the molecule in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid and amide groups with water. researchgate.net This provides a molecular-level understanding of its solubility and how the solvent might influence its conformational preferences. Studies on carboxylic acid aerosols, for example, have used MD to show how water molecules interact with and penetrate aggregates of acid molecules. researchgate.net

A typical MD simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, from which various properties can be analyzed.

| Simulation Parameter | Illustrative Application to this compound |

| Root Mean Square Deviation (RMSD) | To assess the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the molecule. |

| Radial Distribution Function (RDF) | To characterize the solvation shell around specific atoms (e.g., the carboxyl oxygen atoms). |

| Hydrogen Bond Analysis | To quantify the number and lifetime of hydrogen bonds with solvent or other molecules. |

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the most likely sites of chemical reactions and to explore the energy profiles of potential reaction pathways. This is particularly useful for a molecule like This compound , which has multiple reactive sites.

Detailed Research Findings:

The electronic properties calculated by quantum chemistry (see section 4.1) are direct predictors of reactivity. For example, the distribution of electrostatic potential on the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carboxylic acid group is a likely site for deprotonation, while the conjugated diene system could be susceptible to addition reactions. nih.gov

Furthermore, computational chemistry can model entire reaction mechanisms. For instance, the hydrolysis of the amide bond or addition reactions across the double bonds can be simulated. acs.org By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the reaction rate, allowing for a comparison of different potential pathways. For example, theoretical studies on α-oxo carboxylic acid derivatives have successfully modeled hydration and hydrolysis reactions, including the consideration of water-assisted pathways. acs.org

| Reactivity Descriptor | Predicted Relevance for this compound |

| Fukui Functions | To identify the most electrophilic and nucleophilic atoms. |

| Molecular Electrostatic Potential (MEP) | To visualize charge distribution and predict sites for non-covalent interactions. |

| Bond Dissociation Energies | To predict the likelihood of bond cleavage at different positions. |

| Reaction Energy Profile | To determine the feasibility and kinetics of a proposed reaction mechanism. |

Docking Studies and Molecular Modeling of Ligand-Target Interactions (for hypothetical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of computer-aided drug design.

Detailed Research Findings:

Although no specific biological targets for This compound have been identified, we can hypothesize potential interactions based on its structural features. As an N-acyl amino acid, it might interact with enzymes that process fatty acids or amino acids. For example, enzymes like fatty acid amide hydrolase (FAAH) or various proteases could be considered as hypothetical targets.

In a docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of This compound would be computationally generated and then "docked" into the active site of the protein. The docking algorithm samples many possible binding poses and scores them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The resulting docking score gives an estimate of the binding affinity.

Studies on other benzamide (B126) and N-acyl amino acid derivatives have successfully used this approach to predict binding modes and rationalize observed biological activity. researchgate.netnih.govmdpi.com For example, docking studies of 2-(benzamido)benzohydrazide derivatives into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed key interactions responsible for their inhibitory activity. nih.gov

| Docking Parameter | Hypothetical Finding for this compound |

| Binding Energy/Docking Score (kcal/mol) | An estimate of the affinity for a hypothetical enzyme active site. |

| Binding Pose | The predicted 3D orientation of the molecule within the active site. |

| Key Interacting Residues | Amino acids in the hypothetical target that form hydrogen bonds or other interactions. |

| Ligand Efficiency | A measure of the binding energy per non-hydrogen atom, used to compare different ligands. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that attempt to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physical properties (QSPR).

Detailed Research Findings:

To build a QSAR or QSPR model for a class of compounds including This compound , one would first need experimental data for a set of structurally similar molecules (a training set). For each molecule in the set, a variety of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical model that correlates these descriptors with the observed activity or property. Once a statistically robust model is developed and validated, it can be used to predict the activity or property of new, untested compounds like This compound .

For instance, QSAR studies on phenoxyacetic acid derivatives have developed models to predict properties like penetration through biological membranes based on descriptors such as lipophilicity and polarizability. nih.gov A similar approach could be applied to a series of benzamido dienoic acids to predict properties like antimicrobial activity or enzyme inhibition.

| Descriptor Type | Examples Relevant to this compound |

| Constitutional | Molecular Weight, Number of Rotatable Bonds, Number of H-bond Donors/Acceptors |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |

Chemical Reactivity and Derivatization of the 2z,4e 2 Benzamidohexa 2,4 Dienoic Acid Scaffold

Reactions Involving the Conjugated Dienyl System: Cycloadditions, Hydrogenations, and Oxidations

The conjugated diene is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.

Cycloadditions:

The conjugated dienyl system is expected to readily undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. researchgate.netlibretexts.orgyoutube.com The presence of the electron-withdrawing benzamido and carboxylic acid groups at the 2-position can influence the electron density of the diene, potentially affecting its reactivity and the regioselectivity of the cycloaddition. In a typical Diels-Alder reaction, the diene reacts with an alkene or alkyne (the dienophile) to form a six-membered ring. researchgate.netlibretexts.org For instance, reaction with a simple dienophile like maleic anhydride would be expected to yield a cyclohexene derivative. The stereochemistry of the diene ((2Z,4E) configuration) will dictate the stereochemistry of the resulting adduct. youtube.com

2-Amido substituted dienes have been shown to be effective partners in Diels-Alder reactions, leading to the formation of chiral cyclic ketones after hydrolysis. scribd.com The specific stereochemistry of the diene is crucial for the stereochemical outcome of the reaction.

Hydrogenations:

The double bonds of the conjugated dienyl system can be reduced through catalytic hydrogenation. The specific conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction. Partial hydrogenation to afford mono-unsaturated derivatives or complete saturation to the corresponding benzamidohexanoic acid derivative are both plausible outcomes.

Highly regio- and enantioselective hydrogenation of conjugated α-substituted dienoic acids has been achieved using rhodium complexes, providing a method for the synthesis of chiral γ,δ-unsaturated acids. nih.gov This suggests that selective hydrogenation of the γ,δ-double bond of the (2Z,4E)-2-benzamidohexa-2,4-dienoic acid scaffold could be possible, leaving the α,β-double bond intact. The hydrogenation of unsaturated fatty acids often employs nickel or copper chromite catalysts under elevated temperature and pressure. masterorganicchemistry.com

Oxidations:

The conjugated diene system is susceptible to oxidation by various reagents. Epoxidation of one or both double bonds can be achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation can be accomplished using reagents like osmium tetroxide or potassium permanganate under controlled conditions. Oxidative cleavage of the double bonds can be achieved with stronger oxidizing agents like ozone followed by a reductive or oxidative workup, leading to the formation of smaller carbonyl compounds or carboxylic acids.

| Reaction Type | Reagent Example(s) | Expected Product Type |

| Cycloaddition | Maleic Anhydride | Cyclohexene derivative |

| Hydrogenation | H₂, Pd/C | Saturated or partially saturated acid |

| Hydrogenation | Rh-Trifer complex | Chiral γ,δ-unsaturated acid |

| Oxidation | m-CPBA | Epoxide(s) |

| Oxidation | OsO₄, NMO | Diol(s) |

| Oxidation | 1. O₃, 2. DMS | Aldehydes/Ketones |

Modifications of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and alcohols.

Esterification:

The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. youtube.com Given the presence of the unsaturated system, milder esterification methods might be preferable to avoid potential side reactions. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or the use of diazomethane for the preparation of methyl esters. The synthesis of α,β-unsaturated esters can also be achieved by reacting a vinylmercuric halide with carbon monoxide and an alcohol. scribd.com

Amidation:

The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent like DCC or HATU. libretexts.orgyoutube.com Boron-mediated amidation reactions have also been shown to be effective for the direct formation of amides from carboxylic acids and amines. researchgate.net These methods allow for the introduction of a wide variety of substituents on the amide nitrogen.

Reduction:

The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com However, LiAlH₄ can also reduce other functional groups, and its compatibility with the dienamide system would need to be carefully evaluated. Milder reducing agents that are selective for carboxylic acids in the presence of other reducible functionalities, such as borane (BH₃), could be a more suitable choice. masterorganicchemistry.com

| Modification | Reagent Example(s) | Product Functional Group |

| Esterification | ROH, H⁺ (Fischer) | Ester |

| Esterification | ROH, DCC | Ester |

| Amidation | R₂NH, DCC | Amide |

| Amidation | R₂NH, B(OCH₂CF₃)₃ | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Reduction | BH₃·THF | Primary Alcohol |

Functionalization of the Benzamido Group: Electrophilic Aromatic Substitution and N-Substitutions

The benzamido group offers two sites for further functionalization: the aromatic ring and the amide nitrogen.

Electrophilic Aromatic Substitution:

The benzamido group is a deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comnih.gov This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. nih.gov Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation on the benzene (B151609) ring of the benzamido group are expected to occur at the meta position relative to the amide linkage. libretexts.orgyoutube.com

N-Substitutions:

The amide nitrogen can be further functionalized through N-alkylation or N-acylation. N-alkylation of benzamides can be achieved using alcohols via a borrowing hydrogen strategy catalyzed by palladium complexes. nih.gov Cobalt nanoparticle-catalyzed N-alkylation with alcohols is also a viable method. scribd.com N-acylation of amides to form imides can be accomplished using acyl chlorides or anhydrides, often in the presence of a base. researchgate.netwikipedia.org

| Functionalization | Position/Site | Reagent Example(s) | Expected Outcome |

| Nitration | Benzene ring (meta) | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Bromination | Benzene ring (meta) | Br₂, FeBr₃ | Introduction of a bromine atom |

| N-Alkylation | Amide Nitrogen | R-OH, Pd catalyst | Formation of an N-alkyl amide |

| N-Acylation | Amide Nitrogen | R-COCl, Base | Formation of an imide |

Regioselective and Stereoselective Transformations of the Dienamide Backbone

Achieving regioselectivity and stereoselectivity in the functionalization of the dienamide backbone is a key challenge and opportunity for creating molecular diversity.

The isomerization of allenamides has been shown to be a regio- and stereoselective method for the preparation of 2-amido-dienes. researchgate.net This suggests that the stereochemistry of the dienamide can be controlled during its synthesis.

Rhodium-catalyzed [4+4] annulation between benzocyclobutenones and pendant dienamides has been reported to proceed with high regioselectivity, leading to the formation of bridged-ring systems. nih.gov This type of reaction could potentially be applied to the this compound scaffold if a suitable tethered benzocyclobutenone were incorporated.

Ligand control in palladium-catalyzed heteroannulation reactions of 1,3-dienes allows for the regioselective synthesis of 3-substituted indolines. scribd.comwikipedia.org This highlights the potential for catalyst control to dictate the outcome of reactions on the diene system.

Asymmetric synthesis with ynamides has been extensively studied, demonstrating that a variety of chemo-, regio-, and stereoselective transformations can be achieved. While the target molecule is a dienamide, the principles of stereochemical control learned from ynamide chemistry could be applicable.

Photochemical and Electrochemical Properties and Transformations

The conjugated π-system of the dienamide suggests that it will exhibit interesting photochemical and electrochemical properties.

Photochemical Properties and Transformations:

Conjugated dienes are known to absorb UV light, and this absorption can lead to photochemical reactions. scribd.com One common photochemical reaction of conjugated dienes is the [2+2] cycloaddition, which can occur intramolecularly or intermolecularly to form cyclobutane rings. nih.gov The specific stereochemical outcome of these reactions is often governed by the Woodward-Hoffmann rules.

Electrocyclic reactions are another class of pericyclic reactions that can be initiated by heat or light. masterorganicchemistry.comwikipedia.org For a conjugated diene system, a photochemical 4π electrocyclic reaction would proceed in a disrotatory manner to form a cyclobutene ring. masterorganicchemistry.comwikipedia.org The stereochemistry of the substituents on the diene would determine the stereochemistry of the resulting cyclobutene.

Electrochemical Properties and Transformations:

The electrochemical oxidation of amides has been studied, and it typically leads to products resulting from alkoxylation or acyloxylation at the α-position to the nitrogen. researchgate.net The electrochemical reduction of conjugated systems is also a well-known process. The specific redox potentials for this compound would need to be determined experimentally, but it is expected that both the diene and the carboxylic acid could be electrochemically active.

| Transformation | Conditions | Expected Outcome |

| [2+2] Photocycloaddition | UV light | Formation of cyclobutane ring(s) |

| 4π Electrocyclic Reaction | UV light | Formation of a cyclobutene ring |

| Electrochemical Oxidation | Anodic potential | Potential modification at the α-position to the amide nitrogen |

| Electrochemical Reduction | Cathodic potential | Potential reduction of the diene or carboxylic acid |

Biological and Biochemical Mechanisms of Action in Vitro and Cellular Studies

Identification and Characterization of Putative Molecular Targets: Enzyme Inhibition Kinetics and Binding Assays

Based on the known targets of its constituent parts, (2Z,4E)-2-benzamidohexa-2,4-dienoic acid could plausibly interact with several key enzymes. Benzamides are recognized as inhibitors of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX). nih.govt3db.cabiologists.com The unsaturated carboxylic acid chain might target enzymes involved in fatty acid metabolism or those with a binding pocket that accommodates such a lipophilic tail. nih.govnih.gov

A hypothetical primary target for this compound could be a cyclooxygenase enzyme, given that some benzamides show anti-inflammatory properties by inhibiting COX-1 and COX-2. biologists.com The unsaturated fatty acid-like portion of the molecule could facilitate its entry into the arachidonic acid-binding channel of COX enzymes.

Another potential target class is the histone deacetylases (HDACs). Certain benzamide (B126) derivatives are known to be potent HDAC inhibitors, which is a key mechanism for their anti-proliferative activity. nih.govt3db.ca The carboxylic acid group of the hexa-2,4-dienoic acid moiety could chelate the zinc ion in the active site of HDACs, a common interaction for many HDAC inhibitors.

Furthermore, polyunsaturated fatty acids have been shown to be competitive inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C19. nih.gov Therefore, it is conceivable that this compound could exhibit inhibitory activity against these metabolic enzymes.

A theoretical enzyme inhibition profile for this compound is presented below:

| Enzyme Target | Hypothetical Inhibition Type | Hypothetical IC₅₀ (µM) | Hypothetical Kᵢ (µM) |

| Cyclooxygenase-2 (COX-2) | Competitive | 8.5 | 4.2 |

| Histone Deacetylase 1 (HDAC1) | Non-competitive | 2.3 | 1.1 |

| Cytochrome P450 2C9 (CYP2C9) | Competitive | 15.2 | 7.8 |

This table presents hypothetical data for illustrative purposes based on the activities of structurally related compounds.

Investigation of Cellular Pathway Modulation and Signaling Cascade Effects in Cell Line Models

The potential enzyme inhibitory activities of this compound would likely translate to the modulation of several key cellular signaling pathways. Inhibition of COX-2 would lead to a decrease in the production of prostaglandins, key mediators of inflammation. This would consequently downregulate inflammatory signaling pathways such as the NF-κB pathway. ebi.ac.uk

As a hypothetical HDAC inhibitor, the compound could induce hyperacetylation of histone and non-histone proteins. This can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. ncert.nic.in Signaling pathways that are often dysregulated in cancer, such as the p53 and MAPK pathways, could be modulated by these epigenetic changes. mdpi.com N-substituted benzamides have been shown to induce apoptosis via the mitochondrial pathway, involving cytochrome c release and caspase-9 activation, and can cause a G2/M cell cycle block. ebi.ac.uk

Given that polyunsaturated fatty acids can influence cellular signaling, the hexa-2,4-dienoic acid moiety might also contribute to the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. mdpi.com

Biophysical Characterization of Protein-Ligand Interactions (e.g., ITC, SPR)

To understand the binding thermodynamics of this compound to its putative protein targets, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be invaluable.

For the interaction with a target like COX-2, ITC could reveal the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event. A hypothetical ITC experiment might show a favorable enthalpic contribution, suggesting strong hydrogen bonding and van der Waals interactions between the compound and the enzyme's active site. The benzamide group could form key hydrogen bonds, while the unsaturated alkyl chain fits into the hydrophobic channel. nih.govnih.gov

SPR could be used to determine the kinetics of the interaction, providing association (ka) and dissociation (kd) rate constants. A slow dissociation rate would indicate a stable protein-ligand complex.

Hypothetical thermodynamic and kinetic parameters for the binding of this compound to a putative target like HDAC1 are summarized below:

| Biophysical Method | Parameter | Hypothetical Value |

| ITC | Binding Affinity (Kd) | 0.5 µM |

| ITC | Enthalpy (ΔH) | -10.5 kcal/mol |

| ITC | Entropy (TΔS) | -2.1 kcal/mol |

| SPR | Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| SPR | Dissociation Rate (kd) | 1.25 x 10⁻¹ s⁻¹ |

This table presents hypothetical data for illustrative purposes.

Subcellular Localization and Cellular Uptake Mechanisms in Cultured Cells

The physicochemical properties of this compound suggest it would likely be cell-permeable. The benzamide moiety provides some polarity, while the hexadienoic acid chain is lipophilic, potentially allowing for passive diffusion across the cell membrane. Fatty acid transport proteins (FATPs) could also facilitate its uptake. researchgate.net

Once inside the cell, its subcellular localization would depend on its molecular targets. If it primarily targets HDACs, a significant portion would be expected to localize in the nucleus. If its targets include enzymes in the endoplasmic reticulum, such as certain CYPs or COX enzymes, it would be found in the cytoplasm and associated with this organelle. nih.gov The carboxylic acid group might lead to its accumulation in more alkaline compartments. The subcellular localization of fatty acid activating enzymes, ACSL3 and ACSL4, has been observed in the cytoplasm and granularly within tumor cells. nih.gov

Metabolic Stability and Metabolite Profiling in Isolated In Vitro Systems (e.g., microsomes, hepatocytes)

The metabolic stability of this compound could be assessed using in vitro systems like liver microsomes and hepatocytes. researchgate.netpharmafocusasia.com The benzamide group is generally stable, but the N-dealkylation or hydroxylation of the benzene (B151609) ring are possible metabolic pathways. mdpi.com The unsaturated diene system in the carboxylic acid chain is a likely site for metabolism, potentially undergoing epoxidation or reduction.

Incubation with liver microsomes, which are rich in CYP enzymes, could reveal the extent of phase I metabolism. The half-life (t1/2) and intrinsic clearance (Clint) could be determined. thegoodscentscompany.com Hepatocytes, containing both phase I and phase II enzymes, would provide a more complete picture of its metabolic fate, including potential conjugation reactions (e.g., glucuronidation) of the carboxylic acid or hydroxylated metabolites.

A hypothetical metabolic stability profile is shown below:

| In Vitro System | Parameter | Hypothetical Value |

| Human Liver Microsomes | Half-life (t1/2) | 45 min |

| Human Liver Microsomes | Intrinsic Clearance (Clint) | 30 µL/min/mg protein |

| Human Hepatocytes | Half-life (t1/2) | 25 min |

| Human Hepatocytes | Intrinsic Clearance (Clint) | 55 µL/min/10⁶ cells |

This table presents hypothetical data for illustrative purposes.

Mechanistic Elucidation of Observed Cellular Activities (e.g., anti-proliferative, anti-inflammatory, antimicrobial effects in academic assays)

The potential anti-proliferative, anti-inflammatory, and antimicrobial activities of this compound can be rationalized based on its hypothetical molecular targets and pathway modulation.

Anti-proliferative Effects: The inhibition of HDACs is a well-established mechanism for anti-cancer drugs. ncert.nic.in By causing histone hyperacetylation, the compound could induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.netnih.gov Studies on benzamide analogs have demonstrated anti-proliferative activity in various tumor cell lines, including lung and breast cancer. nih.govpatsnap.com Polyunsaturated fatty acids have also been shown to have anti-proliferative effects. researchgate.netmdpi.com

Anti-inflammatory Effects: Inhibition of COX-2 would be a primary mechanism for anti-inflammatory activity, reducing the synthesis of pro-inflammatory prostaglandins. biologists.comnih.gov Additionally, some benzamides can inhibit the NF-κB signaling pathway, further contributing to their anti-inflammatory profile. ebi.ac.uk

Antimicrobial Effects: Both benzamides and unsaturated carboxylic acids have documented antimicrobial properties. nih.govpatsnap.comnih.gov The lipophilic nature of the hexadienoic acid chain could allow the molecule to disrupt bacterial cell membranes, a known mechanism for fatty acid-based antimicrobials. frontiersin.org The benzamide moiety might inhibit essential bacterial enzymes. nih.gov

Hypothetical in vitro cellular activities are summarized in the table below:

| Cellular Assay | Cell Line | Hypothetical EC₅₀ (µM) |

| Anti-proliferative (MTT Assay) | MCF-7 (Breast Cancer) | 12.5 |

| Anti-proliferative (MTT Assay) | A549 (Lung Cancer) | 18.2 |

| Anti-inflammatory (NO Production) | RAW 264.7 (Macrophages) | 25.0 |

| Antimicrobial (MIC) | Staphylococcus aureus | 32.0 |

| Antimicrobial (MIC) | Escherichia coli | 64.0 |

This table presents hypothetical data for illustrative purposes based on the activities of structurally related compounds.

Analog Design, Chemical Probe Development, and Bioconjugation Strategies

Rational Design of (2Z,4E)-2-benzamidohexa-2,4-dienoic acid Analogs for Enhanced Biological Activity in Research

The rational design of analogs of this compound would be guided by structure-activity relationship (SAR) studies to optimize its interaction with a putative biological target. nih.gov Modifications would systematically explore three key regions of the molecule: the benzoyl ring, the amide linker, and the dienoic acid chain.

Benzoyl Ring Modifications: The phenyl group of the benzamide (B126) moiety is a prime site for substitution to explore electronic and steric effects. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho, meta, or para positions can significantly alter the molecule's binding affinity and pharmacokinetic properties. tandfonline.comacs.org For instance, SAR studies on other benzamide-containing compounds have shown that the position and nature of substituents can dramatically influence inhibitory activity against specific enzymes. tandfonline.comnih.gov

Amide and Diene Chain Modifications: The amide bond itself is generally conserved to maintain the core structure, but the dienoic acid chain offers opportunities for modification. Altering the length of the carbon chain, the position and geometry of the double bonds, or replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid could modulate target engagement and metabolic stability. nih.gov The replacement of a carboxylic acid with a bioisostere can address issues of poor membrane permeability while retaining the key hydrogen bonding interactions. nih.gov

Hypothetical Structure-Activity Relationship (SAR) Data: A systematic analog synthesis campaign would generate data to build an SAR model. The following interactive table illustrates a hypothetical SAR for analogs of this compound, assuming a generic protein kinase inhibitory activity.

| Analog | Modification (R-group on Benzoyl Ring) | Hypothetical IC₅₀ (µM) | Rationale for Design |

|---|---|---|---|

| Parent Compound | -H (Unsubstituted) | 15.2 | Baseline activity. |

| Analog 1 | 4-Chloro | 5.8 | Electron-withdrawing group may enhance binding via halogen bonding. |

| Analog 2 | 4-Methoxy | 25.1 | Electron-donating group may be unfavorable for target interaction. |

| Analog 3 | 4-Trifluoromethyl | 2.1 | Strong electron-withdrawing group and potential for specific hydrophobic interactions. acs.org |

| Analog 4 | 3-Nitro | 8.9 | Positional isomerism study to probe binding pocket topology. |

Synthesis of Chemical Probes for Target Identification and Validation in Chemical Biology

To identify the cellular targets of this compound, chemical probes incorporating reporter tags such as biotin (B1667282) or fluorescent dyes can be synthesized. These probes enable techniques like affinity purification-mass spectrometry (AP-MS) and fluorescence microscopy.

Biotinylated Probes: A common strategy involves coupling biotin to the parent molecule. wikipedia.org This is typically achieved by creating an amide linkage between the carboxylic acid of the parent compound and an amine-functionalized biotin derivative (e.g., Biotin-PEG-amine). A flexible polyethylene (B3416737) glycol (PEG) linker is often included to minimize steric hindrance and allow the biotin moiety to be accessible for binding to avidin (B1170675) or streptavidin. sigmaaldrich.com The synthesis would involve activating the carboxylic acid of the parent compound with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) before adding the biotin-amine conjugate. mdpi.com

Fluorescent Probes: Similarly, fluorescent probes can be created by conjugating a fluorophore to the molecule. biomol.com Fluorophores with amine or hydrazine (B178648) functionalities can be coupled to the carboxylic acid. researchgate.net Alternatively, if SAR studies permit, the benzoyl ring could be functionalized with an alkyne or azide (B81097) group for "click chemistry" ligation to a correspondingly modified fluorophore, providing a highly efficient and specific labeling method. mdpi.com

Potential Chemical Probes and Their Applications:

| Probe Type | Proposed Structure | Synthetic Strategy | Application |

|---|---|---|---|

| Biotinylated Probe | (2Z,4E)-2-benzamidohexa-2,4-dienoyl-Linker-Biotin | EDC/NHS coupling of the carboxylic acid with an amino-biotin derivative. sigmaaldrich.com | Target identification via pull-down assays and affinity purification. wikipedia.org |

| Fluorescent Probe | (2Z,4E)-2-benzamidohexa-2,4-dienoyl-Linker-Fluorophore (e.g., Fluorescein) | Amide bond formation between the carboxylic acid and an amine-containing fluorophore. acs.org | Visualization of subcellular localization via fluorescence microscopy. mdpi.com |

| Clickable Probe | (2Z,4E)-2-(4-ethynylbenzamido)hexa-2,4-dienoic acid | Synthesis of a modified benzoyl group with an alkyne handle. | Bioorthogonal labeling in complex biological systems with an azide-fluorophore. |

Prodrug Design Strategies for Enhanced Cellular Delivery and Intracellular Release in Research Models

Carboxylic acids are often ionized at physiological pH, which can limit their ability to passively diffuse across cell membranes. researchgate.net A prodrug strategy can be employed to mask the polar carboxyl group, typically as an ester, to enhance cell permeability. researchgate.net Once inside the cell, the ester is cleaved by ubiquitous intracellular esterases, releasing the active carboxylic acid parent drug. nih.gov

Ester-Based Prodrugs: A variety of esters can be synthesized to fine-tune the properties of the prodrug.

Simple Alkyl Esters (e.g., Methyl, Ethyl): These are straightforward to synthesize but may have variable hydrolysis rates.

Acyloxymethyl Esters (e.g., Pivaloyloxymethyl - POM): These are often more susceptible to enzymatic cleavage and can lead to higher intracellular concentrations of the active drug. researchgate.net

Amino Acid Esters: Conjugating an amino acid can create a prodrug that is a substrate for amino acid transporters, potentially hijacking active transport mechanisms to increase cellular uptake.

The choice of ester will depend on a balance between chemical stability, rate of enzymatic cleavage, and potential for generating non-toxic byproducts. researchgate.net For example, the POM ester of this compound would be hydrolyzed to release the active drug, formaldehyde, and pivalic acid.

Hypothetical Prodrug Designs:

| Prodrug Moiety | Prodrug Name | Activation Mechanism | Anticipated Advantage |

|---|---|---|---|

| Methyl Ester | Methyl (2Z,4E)-2-benzamidohexa-2,4-dienoate | Intracellular esterase hydrolysis. | Increased lipophilicity, simple synthesis. researchgate.net |

| Pivaloyloxymethyl (POM) Ester | Pivaloyloxymethyl (2Z,4E)-2-benzamidohexa-2,4-dienoate | Rapid intracellular esterase hydrolysis. | Enhanced cell permeability and efficient release of the parent drug. researchgate.net |

| Glycine (B1666218) Ester | Glycyl-(2Z,4E)-2-benzamidohexa-2,4-dienoate | Intracellular esterase hydrolysis. | Potential for active uptake by amino acid transporters. |

Bioconjugation Techniques for Immobilization or Labeling in Biosensing Applications

For biosensing applications, such as surface plasmon resonance (SPR) or electrochemical impedance spectroscopy, this compound can be immobilized onto a sensor surface to study its interactions with potential binding partners in real-time. osf.io

The most common method for immobilizing molecules with a carboxylic acid is through covalent amide bond formation. nih.gov This typically involves a two-step process:

Surface Preparation: The sensor surface (often gold) is functionalized with a self-assembled monolayer (SAM) of molecules that terminate in primary amine groups (e.g., using aminothiols).

Covalent Coupling: The carboxylic acid of this compound is activated using carbodiimide (B86325) chemistry, such as EDC and NHS. rsc.org The resulting NHS-ester is a reactive intermediate that readily couples with the primary amines on the sensor surface, forming a stable amide bond and covalently tethering the molecule to the sensor chip. nih.gov

This immobilization strategy ensures a specific orientation and allows for the quantitative analysis of binding kinetics between the compound and its target proteins or other biomolecules. mdpi.com

Summary of Bioconjugation Strategy for Biosensor Application:

| Step | Reagents/Method | Purpose | Key Outcome |

|---|---|---|---|

| 1. Sensor Surface Functionalization | Gold surface + 11-amino-1-undecanethiol | To create a self-assembled monolayer (SAM) with terminal amine groups. | An amine-reactive sensor surface. |

| 2. Carboxylic Acid Activation | This compound + EDC/NHS | To convert the carboxyl group into a reactive NHS-ester. rsc.org | An activated molecule ready for coupling. |

| 3. Immobilization | Reaction of the activated molecule with the amine-functionalized surface. | To form a stable, covalent amide bond between the molecule and the sensor. nih.gov | The compound is tethered to the surface for interaction analysis. |

Advanced Analytical Techniques for Quantification and Research Applications

Development of Hyphenated Mass Spectrometry Methods (e.g., LC-MS/MS) for Ultrasensitive Detection in Complex Biological Matrices for Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the ultrasensitive quantification of compounds in complex biological matrices like plasma, urine, or cell lysates. nih.govthermofisher.com For (2Z,4E)-2-benzamidohexa-2,4-dienoic acid, developing a reliable LC-MS/MS method would be a critical first step for any research into its biological activity or metabolic fate.

A typical workflow involves protein precipitation from the biological sample, followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and remove interfering matrix components. thermofisher.com Chromatographic separation would likely be achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. universiteitleiden.nlnih.gov

In terms of mass spectrometric detection, electrospray ionization (ESI) in negative ion mode would be highly effective for this acidic compound. However, positive ion mode should also be evaluated, as derivatization or adduction can sometimes yield greater sensitivity. nih.gov The fragmentation of the parent ion in the mass spectrometer is predictable based on its structure. Key fragmentation pathways for N-benzoyl amino acids typically involve cleavage of the amide bond, leading to characteristic fragment ions. researchgate.net For this compound, one would expect to observe a neutral loss of the benzoyl group or fragmentation within the dienoic acid chain. The fragmentation of the molecular ion provides the basis for developing a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay. nih.gov This allows for quantification down to picomolar or even lower concentrations, which is crucial for detailed pharmacokinetic or metabolomic studies. nih.gov

Table 1: Postulated LC-MS/MS Parameters for this compound Analysis

| Parameter | Potential Value/Condition | Rationale |

| Ionization Mode | Negative Ion ESI | The carboxylic acid moiety is readily deprotonated. |

| Parent Ion (m/z) | [M-H]⁻ | Expected primary ion in negative mode. |

| Fragment Ions | Loss of CO₂, cleavage at amide bond | Common fragmentation pathways for N-acyl amino acids. |

| Chromatography | Reversed-Phase C18 | Suitable for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation and protonation for ESI. |

Application of Advanced Chromatographic Separations (e.g., Chiral HPLC, SFC) for Purity and Enantiomeric Excess Determination

The presence of a stereocenter at the alpha-carbon of the amino acid backbone necessitates the use of chiral chromatography to separate and quantify the enantiomers of this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for this purpose.

For N-acyl amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have shown excellent enantioselectivity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation. yakhak.org Alternatively, derivatization with a chiral reagent can produce diastereomers that can be separated on a standard achiral column. nih.govnih.gov

Supercritical fluid chromatography (SFC) is an increasingly popular "green" alternative to normal-phase HPLC for both chiral and achiral separations. mdpi.comuva.es Using supercritical CO₂ as the main mobile phase component, often with a small amount of an organic modifier like methanol, SFC can offer faster separations and reduced solvent consumption. researchgate.netresearchgate.net For a compound like this compound, SFC could be a powerful tool for rapid purity assessment and for the preparative separation of enantiomers. nih.gov

Table 2: Potential Chiral Separation Strategies

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Advantage |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD) | Hexane/Isopropanol | Broad applicability to N-acyl amino acids. |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Methanol/Acetic Acid/Triethylamine (B128534) | Excellent for underivatized amino acid derivatives. sigmaaldrich.com |

| Chiral SFC | Amylose or Cellulose-based CSPs | CO₂/Methanol | Fast, high-efficiency separations with reduced organic solvent use. nih.gov |

Real-Time Spectroscopic Monitoring of Chemical Reactions and Transformations

Understanding the kinetics and mechanism of the synthesis of this compound, as well as any subsequent transformations like crystallization, can be greatly enhanced by real-time spectroscopic monitoring. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for this purpose. aiche.org

During the synthesis, which would likely involve the acylation of a hexa-2,4-dienoic acid derivative, in-situ FTIR can track the disappearance of reactant peaks and the appearance of product peaks in real-time. youtube.com For instance, the consumption of a benzoyl chloride reactant and the formation of the amide carbonyl stretch in the product can be continuously monitored. futuremarketinsights.com This data allows for precise determination of reaction endpoints and optimization of reaction conditions. rsc.org

For monitoring crystallization processes, both in-situ FTIR and Raman spectroscopy can provide information on solution concentration (supersaturation) and the polymorphic form of the solid phase. researchgate.netnih.gov As the compound crystallizes from solution, changes in the spectral features corresponding to the dissolved and solid-state forms can be tracked, providing insights into crystallization kinetics and potential polymorphic transformations. researchgate.netresearchgate.net

Microfluidic and High-Throughput Screening Platform Integration for Academic Research

For academic research aimed at exploring the properties and potential applications of this compound, microfluidics and high-throughput screening (HTS) offer powerful platforms for accelerated discovery.

Microfluidic devices, or "lab-on-a-chip" systems, can be used for the rapid synthesis and analysis of derivatives of the target compound. nih.gov The small reaction volumes and precise control over reaction parameters in microfluidic reactors can facilitate the rapid optimization of synthetic routes and the creation of small compound libraries for screening. nih.govrsc.org

If this compound is being investigated as a potential enzyme inhibitor, for example, HTS methodologies would be essential. nih.gov Assays could be designed to detect the inhibition of a target enzyme by the compound, often using a fluorescent or colorimetric readout. bath.ac.uknih.gov Given its structure as a carboxylic acid, it could be screened against enzymes where such a moiety is known to interact with the active site. bohrium.com The integration of these HTS assays into automated platforms allows for the rapid screening of thousands of compounds, accelerating the pace of research.

Future Research Directions and Potential Academic Applications of 2z,4e 2 Benzamidohexa 2,4 Dienoic Acid

Exploration of Undiscovered Bioactivities and Molecular Targets

The structural motifs present in (2Z,4E)-2-benzamidohexa-2,4-dienoic acid suggest a high probability of undiscovered biological activities. N-acyl amides are a broad class of endogenous signaling molecules with diverse physiological roles, including involvement in inflammation, pain, and metabolic homeostasis. wikipedia.orgnih.gov The benzamide (B126) moiety is a common feature in many biologically active compounds and approved drugs, known to interact with a variety of molecular targets. mdpi.com

Future research should focus on systematic screening of this compound against a wide array of biological targets. High-throughput screening assays could reveal interactions with receptors, enzymes, and ion channels that have not yet been considered. Given the prevalence of benzamide structures in enzyme inhibitors, particular attention should be paid to its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1), which are relevant in neurodegenerative diseases. mdpi.com Furthermore, the dienoic acid backbone could play a role in targeting enzymes involved in lipid metabolism.

Table 1: Potential Molecular Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1) | Neurodegenerative Diseases |

| G-protein coupled receptors (GPCRs) | Cannabinoid receptors (CB1, CB2) | Pain, Inflammation |

| Ion Channels | Transient Receptor Potential (TRP) channels | Pain, Sensory Perception |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disorders |

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.govspringernature.com These computational tools can be powerfully applied to the de novo design and optimization of analogs of this compound. Generative models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can be trained on large chemical datasets to generate novel molecular structures with desired properties. nih.govfrontiersin.org

Starting with the scaffold of this compound, these AI models could be used to design new compounds with optimized binding affinity for a specific target, improved pharmacokinetic profiles, or reduced off-target effects. researchgate.net By combining generative chemistry with predictive models for activity and toxicity, the design-synthesize-test cycle can be significantly accelerated, leading to the rapid identification of promising new drug candidates. nih.gov

Utilization as a Scaffold for Complex Chemical Probe Development in Systems Biology

Chemical probes are essential tools for dissecting complex biological processes within a systems biology context. The structure of this compound makes it an attractive scaffold for the development of such probes. The dienoic acid portion of the molecule is analogous to fatty acids, which are known to be involved in a variety of cellular processes, including protein lipidation. researchgate.net

By incorporating "clickable" chemical handles, such as alkynes or azides, into the backbone of this compound, researchers can create probes that can be used to identify and characterize the proteins that interact with this class of molecules in living cells. nih.gov These probes could be employed in activity-based protein profiling (ABPP) studies to map the target landscape of N-acyl amino acids and to discover novel enzyme activities. Fluorescently labeled derivatives could also be synthesized to visualize the subcellular localization of the compound and its targets. thermofisher.comacs.org

Advancements in Stereoselective Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity. Future research should explore the development of stereoselective methods for the synthesis of chiral derivatives of this compound. This could involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the stereochemistry at various positions on the hexa-2,4-dienoic acid backbone. ethz.chmdpi.com

The development of synthetic routes to access all possible stereoisomers of substituted analogs will be crucial for detailed structure-activity relationship studies. researchgate.netmdpi.com For instance, the synthesis of enantiomerically pure derivatives will allow for the investigation of stereospecific interactions with biological targets, which is a critical aspect of modern drug design. nih.gov

Contributions to Fundamental Understanding of Structure-Function Relationships in Organic and Biological Chemistry

A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs will provide valuable insights into the fundamental principles that govern molecular recognition and biological function. By synthesizing and testing a library of derivatives with systematic modifications to the benzamido group, the diene system, and the carboxylic acid moiety, researchers can elucidate the key structural features required for a particular biological activity. researchgate.net

For example, studies could investigate how the electronic properties of substituents on the benzene (B151609) ring influence binding affinity or how the geometry of the diene system affects target selectivity. acs.orgmdpi.com These studies, supported by computational modeling and structural biology techniques such as X-ray crystallography, will not only advance our understanding of the specific biological roles of this compound but also contribute to the broader knowledge base of organic and medicinal chemistry. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z,4E)-2-benzamidohexa-2,4-dienoic acid?

- Methodological Answer : The synthesis typically involves coupling benzamide derivatives with hexa-2,4-dienoic acid precursors. A general approach includes refluxing substituted benzamides with activated dienoic acid intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) to promote amide bond formation . Purification via solvent evaporation and recrystallization is recommended to isolate the stereoisomerically pure product.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and 2D-COSY are critical for confirming the (Z) and (E) configurations at the 2- and 4-positions, respectively. Key spectral features include coupling constants (e.g., J = 10–12 Hz for transoid protons in the diene system) and distinct chemical shifts for conjugated carbonyl groups (δ ~170–175 ppm in NMR) . High-resolution mass spectrometry (HRMS) further validates molecular composition.

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to the compound’s conjugated diene and amide moieties, which minimize undesired isomerization. Avoid prolonged exposure to protic solvents (e.g., water, methanol) at elevated temperatures to prevent hydrolysis of the benzamido group .

Advanced Research Questions

Q. How does the conjugated diene system influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : The (2Z,4E)-diene configuration enables selective participation in Diels-Alder reactions. Computational modeling (DFT or MD simulations) predicts regioselectivity when paired with electron-deficient dienophiles like maleic anhydride. Experimental validation involves monitoring reaction kinetics via UV-Vis spectroscopy at λ ~250–300 nm, where the diene absorbs strongly .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics (MD) simulations are used to predict binding affinities. For example, the benzamido group may mimic natural substrates in enzyme active sites (e.g., abscisic acid receptors), as seen in structural analogs like PYL3-(+)-ABA-HAB1 complexes . Free-energy perturbation (FEP) calculations quantify stereochemical effects on binding.

Q. How can researchers resolve discrepancies in reported biological activities attributed to stereoisomerism?

- Methodological Answer : Contradictions often arise from incomplete stereochemical characterization. To address this:

- Step 1 : Validate stereopurity using chiral HPLC or circular dichroism (CD).

- Step 2 : Compare activity across isolated isomers in assays (e.g., enzyme inhibition).

- Step 3 : Cross-reference with structural analogs (e.g., abscisic acid derivatives) where (Z,E) configurations are critical for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.